Product packaging for 1-(4-Methoxybenzyl)piperidin-4-one(Cat. No.:CAS No. 905986-94-9)

1-(4-Methoxybenzyl)piperidin-4-one

Cat. No.: B2743303
CAS No.: 905986-94-9
M. Wt: 219.284
InChI Key: ALUMNZBTDKQKNP-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Piperidin-4-ones Chemistry

The piperidine (B6355638) ring is a fundamental scaffold found in numerous natural products and pharmaceutically active compounds. mdpi.comijpsr.comnih.govmdpi.com N-substituted piperidin-4-ones, a specific class within this family, are characterized by the presence of a substituent on the nitrogen atom and a carbonyl group at the 4-position of the piperidine ring. This arrangement provides a reactive handle for a variety of chemical transformations. nih.gov

The nature of the N-substituent significantly influences the chemical and physical properties of the molecule. In the case of 1-(4-Methoxybenzyl)piperidin-4-one, the 4-methoxybenzyl group is of particular importance. This group can be introduced through various synthetic methods and can also be cleaved under specific conditions, allowing for further functionalization of the piperidine nitrogen. The presence of the methoxy (B1213986) group on the aromatic ring can also modulate the electronic properties of the molecule. cymitquimica.com

Significance as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of its constituent parts. nih.gov The ketone functional group at the 4-position can undergo a wide range of reactions, including:

Reduction: The carbonyl group can be reduced to a hydroxyl group to form the corresponding alcohol, 1-(4-methoxybenzyl)piperidin-4-ol. mdpi.com

Reductive Amination: Reaction with amines in the presence of a reducing agent can introduce a nitrogen-containing substituent at the 4-position.

Wittig Reaction and Related Olefinations: The carbonyl can be converted into a carbon-carbon double bond.

Aldol (B89426) Condensation: The α-carbons adjacent to the ketone can be deprotonated to form enolates, which can then react with electrophiles.

Furthermore, the piperidine ring itself can be a platform for stereoselective synthesis, allowing for the controlled formation of chiral centers. nih.gov The N-(4-methoxybenzyl) group can serve as a protecting group for the piperidine nitrogen, which can be removed later in a synthetic sequence to allow for further modification at that position.

Overview of Research Trajectories for the Compound

Research involving this compound and related N-substituted piperidin-4-ones has been a dynamic area of investigation. nih.gov A significant portion of this research has focused on the development of efficient synthetic routes to these compounds. researchgate.netacs.org Various methods, including the Mannich reaction and multi-component reactions, have been explored to construct the piperidone core.

Another major research thrust has been the use of these piperidin-4-ones as starting materials for the synthesis of biologically active molecules. researchgate.net The piperidine scaffold is a common feature in many central nervous system (CNS) active agents, and modifications to the N-substituent and at the 4-position of the ring have been a key strategy in the discovery of new therapeutic agents. acs.org For instance, derivatives of piperidin-4-one are being investigated for their potential as antidepressant and antiviral agents. mdpi.com The development of new catalytic methods for the functionalization of the piperidine ring continues to be an active area of research, promising to expand the synthetic utility of compounds like this compound even further. nih.gov

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 905986-94-9 bldpharm.combldpharm.com
Molecular Formula C13H17NO2 bldpharm.com
Molecular Weight 219.28 g/mol bldpharm.com
Appearance White to off-white crystalline solid cymitquimica.com
SMILES Code O=C1CCN(CC2=CC=C(OC)C=C2)CC1 bldpharm.com

Synthetic Approaches

Several synthetic routes to this compound have been reported. A common approach involves the reaction of piperidin-4-one with 4-methoxybenzyl chloride. rsc.org Another strategy is the double aza-Michael addition of a primary amine to a divinyl ketone. nih.govsemanticscholar.org

The table below outlines a general synthetic approach.

ReactantsReagents and ConditionsProduct
Piperidine, 4-Methoxybenzyl chlorideN,N-diisopropylethylamine, Dichloromethane (B109758), 0 °C to room temperature1-(4-Methoxybenzyl)piperidine
1-(4-Methoxybenzyl)piperidinePIDA, I2, THF1-(4-Methoxybenzyl)piperidine-2,3-dione

Note: This table represents a generalized synthesis and specific conditions may vary. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B2743303 1-(4-Methoxybenzyl)piperidin-4-one CAS No. 905986-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13-4-2-11(3-5-13)10-14-8-6-12(15)7-9-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUMNZBTDKQKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905986-94-9
Record name 1-(4-Methoxybenzyl)piperidin-4-one
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Synthetic Methodologies for 1 4 Methoxybenzyl Piperidin 4 One

Direct N-Alkylation Approaches

Direct N-alkylation stands as a fundamental and widely employed method for the synthesis of 1-(4-methoxybenzyl)piperidin-4-one. This strategy involves the formation of a carbon-nitrogen bond between the piperidin-4-one nitrogen and the benzylic carbon of a 4-methoxybenzyl group.

Alkylation of Piperidin-4-one Precursors

The most common pathway involves the reaction of a piperidin-4-one precursor with a suitable 4-methoxybenzylating agent.

The classical approach to the N-alkylation of piperidin-4-one involves its reaction with 4-methoxybenzyl halides, such as 4-methoxybenzyl chloride or 4-methoxybenzyl bromide. researchgate.netechemi.com This reaction is a nucleophilic substitution where the secondary amine of the piperidine (B6355638) ring attacks the electrophilic benzylic carbon of the 4-methoxybenzyl halide, displacing the halide ion.

The use of 4-methoxybenzyl chloride is common; however, its reactivity can be influenced by the electron-donating nature of the methoxy (B1213986) group, which can make the benzylic carbon less electrophilic. echemi.com In some cases, this can necessitate specific reaction conditions to achieve the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine and halt the reaction. researchgate.net

The efficiency of the N-alkylation reaction is highly dependent on the chosen solvent, temperature, and reaction duration. Solvents like acetonitrile (B52724), dimethylformamide (DMF), and dichloromethane (B109758) (DCM) are frequently used. researchgate.netunipi.it For instance, a reaction of piperidine with an alkyl bromide can be conducted in anhydrous acetonitrile at room temperature over several hours. researchgate.net In another example, the alkylation of 4-(4-chlorobenzyl)piperidine (B1587799) with 4-methoxybenzyl chloride was successfully carried out in DMF at room temperature overnight. unipi.it

Temperature is another critical parameter. While some reactions proceed efficiently at room temperature, others may require heating to enhance the reaction rate. researchgate.netunipi.it For example, some protocols suggest heating the reaction mixture to 70°C. researchgate.net However, the highly reactive nature of p-methoxybenzyl chloride, which favors an SN1 reaction mechanism, may lead to side reactions, such as reaction with ethanol (B145695) if used as a solvent. echemi.com Therefore, a less nucleophilic solvent like DCM might be a better choice. echemi.com

The reaction time is also adjusted to ensure the completion of the reaction, which is often monitored by techniques like thin-layer chromatography (TLC). researchgate.netscirp.org

Bases are crucial in N-alkylation reactions to scavenge the acid produced. researchgate.net The choice of base can significantly impact the reaction's outcome. Common inorganic bases like potassium carbonate (K2CO3) and sodium bicarbonate are often employed. researchgate.netunipi.it For instance, K2CO3 has been used in the alkylation of 4-(4-chlorobenzyl)piperidine with 4-methoxybenzyl chloride in DMF. unipi.it

Stronger bases such as sodium hydride (NaH) and n-butyllithium (n-BuLi) can also be used, particularly when a stronger deprotonation of the amine is required. researchgate.net These strong bases are typically used in anhydrous solvents like DMF or tetrahydrofuran (B95107) (THF) at reduced temperatures (e.g., 0°C) to control the reaction. researchgate.net For example, a procedure involving the portion-wise addition of NaH to a solution of piperidine in dry DMF at 0°C has been described. researchgate.net

Table 1: Comparison of Bases Used in N-Alkylation

BaseTypical Solvent(s)Key CharacteristicsReference(s)
K2CO3Acetonitrile, DMFMild, commonly used inorganic base. researchgate.netunipi.it
NaHDMF, THFStrong base, requires anhydrous conditions. researchgate.net
n-BuLiTHFVery strong base, used for less reactive amines.
DIEADCMNon-nucleophilic organic base, avoids side reactions. echemi.com
TEAAcetonitrileCommon organic base. mdpi.com

Advanced N-Alkylation Strategies

To address some of the limitations of conventional methods, more advanced and environmentally friendly approaches are being developed.

In recent years, there has been a growing interest in developing more sustainable synthetic methods. Green chemistry principles are being applied to the N-alkylation of amines to reduce the use of hazardous materials and improve efficiency. One such approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. These solvents are often biodegradable, have low toxicity, and can be recycled. asianpubs.orgresearchgate.net For example, a deep eutectic solvent composed of glucose and urea (B33335) has been shown to be an effective and inexpensive reaction medium for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net

Another green approach is the N-alkylation of amines with alcohols, catalyzed by metal complexes. This method avoids the use of alkyl halides and produces water as the only byproduct. acs.orgdtu.dkrug.nl Ruthenium and iridium complexes have shown particular promise as catalysts for this transformation. acs.orgdtu.dkrug.nl While not yet specifically detailed for this compound, these methods represent a promising future direction for its synthesis.

Table 2: Green Solvents for Piperidin-4-one Synthesis

Solvent SystemCompositionAdvantagesReference(s)
Deep Eutectic Solvent (DES)Glucose:Urea (60:40)Inexpensive, effective, environmentally safe. asianpubs.orgresearchgate.net
Deep Eutectic Solvent (DES)Glucose-Choline ChlorideGreener alternative to volatile organic solvents. researchgate.net
Catalytic N-Alkylation Methods

The introduction of the 4-methoxybenzyl group onto the nitrogen atom of piperidin-4-one is frequently accomplished through catalytic N-alkylation. These methods are valued for their efficiency and selectivity, often proceeding under milder conditions than non-catalytic approaches. Key strategies include reductive amination and hydrogen-borrowing catalysis.

Reductive amination is a highly effective method for forming the C-N bond. This reaction typically involves the condensation of piperidin-4-one with 4-methoxybenzaldehyde (B44291) to form an intermediate enamine or iminium ion, which is then reduced in situ to yield the final product. A variety of reducing agents and catalyst systems can be employed for this transformation. For instance, titanium(IV) isopropoxide has been used to mediate the reductive amination of ketones, a process that proceeds through a transient imine species. psu.edu While sodium cyanoborohydride is a classic reagent for this reaction, its toxicity has led to the development of alternatives like sodium triacetoxyborohydride. psu.edu

Another advanced catalytic approach is "borrowing hydrogen" or "hydrogen autotransfer" catalysis. In this process, a catalyst, often based on a transition metal such as ruthenium, iridium, palladium, or silver, temporarily "borrows" hydrogen from an alcohol (in this case, 4-methoxybenzyl alcohol) to oxidize it to the corresponding aldehyde (4-methoxybenzaldehyde). researchgate.netresearchgate.net This aldehyde then reacts with the amine (piperidin-4-one) to form an imine. The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated piperidine and regenerating the catalyst. researchgate.net This methodology is atom-economical as it avoids the need for an external reducing agent and produces water as the main byproduct. researchgate.net Catalysts such as Ag/Al2O3 have proven to be highly active and selective for the N-alkylation of amines with various alcohols. researchgate.net Similarly, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have been developed for the N-alkylation of amines with alcohols. acs.org

A related method is the decarboxylative N-alkylation, where cyclic α-amino acids are reacted with alcohols. For example, pipecolic acid can be reacted with 4-methoxybenzyl alcohol in the presence of a Ruthenium-based Shvo's catalyst or an Iron-based Knölker's complex to yield N-(4-methoxybenzyl)piperidine. d-nb.info While this specific example does not yield the target ketone, it demonstrates a catalytic pathway for forming the N-(4-methoxybenzyl)piperidine bond.

Table 1: Overview of Catalytic N-Alkylation Methods

Method Amine Source Alkylating Agent Catalyst Example Key Features
Reductive Amination Piperidin-4-one 4-Methoxybenzaldehyde Ti(Oi-Pr)4 / NaBH4 psu.edu Forms an intermediate imine which is reduced in situ.
Borrowing Hydrogen Piperidin-4-one 4-Methoxybenzyl alcohol Ag/Al2O3 researchgate.net Atom-economical; alcohol is transiently oxidized to an aldehyde.
Decarboxylative Coupling Pipecolic Acid 4-Methoxybenzyl alcohol Shvo's Catalyst (Ru) d-nb.info Couples an amino acid with an alcohol, releasing CO2.

Alternative Synthetic Routes to the Core Structure

Beyond direct alkylation, this compound can be synthesized by constructing the piperidinone ring itself or by chemically modifying related heterocyclic precursors.

Ring-Forming Reactions Incorporating the N-Substituent

In these strategies, the 4-methoxybenzylamine (B45378) serves as a foundational component in the cyclization reaction that forms the piperidone ring. This ensures the N-substituent is incorporated from the outset.

One prominent example is the aza-Michael addition, or more specifically, a double aza-Michael addition. In this approach, a divinyl ketone can undergo a cyclization reaction with a primary amine, such as 4-methoxybenzylamine. kcl.ac.uk This method allows for the one-pot formation of the N-substituted 4-piperidone (B1582916) core in moderate to good yields. kcl.ac.uk

The Mannich reaction provides another classic route. This multi-component condensation can involve an aldehyde, a primary amine (4-methoxybenzylamine), and a compound with two active methylene (B1212753) groups, such as an acetone (B3395972) dicarboxylic acid ester. chemrevlett.com This leads to the formation of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates, which can be further modified. While often used for creating 2,6-disubstituted piperidones, the fundamental principle allows for the incorporation of the N-(4-methoxybenzyl) moiety during ring formation. chemrevlett.comresearchgate.net

Derivatization from Related Piperidine or Pyridine (B92270) Precursors

The synthesis can also commence from molecules that already contain a six-membered nitrogen heterocycle, which is then chemically altered to achieve the target structure.

Derivatization from Piperidine Precursors: The most straightforward precursor is piperidin-4-one itself, which is a suitable starting material for the illicit manufacture of fentanyl and its analogues. europa.eu Its N-alkylation is detailed in section 2.1.2.2. Another common precursor is its N-Boc protected form, tert-butyl 4-oxopiperidine-1-carboxylate (1-boc-4-piperidone). europa.euresearchgate.net The Boc group can be removed under acidic conditions, and the resulting secondary amine can then be alkylated with 4-methoxybenzyl chloride to yield the desired product. An alternative involves starting with a different N-substituted piperidin-4-one, such as 1-benzylpiperidin-4-one. researchgate.net The benzyl (B1604629) group can be removed via catalytic hydrogenolysis (N-debenzylation), followed by re-alkylation with the desired 4-methoxybenzyl group. researchgate.net

Derivatization from Pyridine Precursors: Pyridine derivatives offer a different synthetic avenue, requiring the reduction of the aromatic ring to a piperidine. One can start with a suitably substituted pyridine and reduce it to the corresponding piperidine. For example, the reduction of pyridine N-oxides to piperidines can be achieved efficiently using ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.org A more sophisticated approach involves the chemo-enzymatic dearomatization of activated pyridines. researchgate.netwhiterose.ac.uk In a potential pathway, a pyridine could be quaternized with 4-methoxybenzyl bromide to form an N-(4-methoxybenzyl)pyridinium salt. Subsequent partial reduction could yield a tetrahydropyridine (B1245486) derivative, which is then further reduced to the piperidin-4-one. A patented process describes the reduction of tetrahydropyridin-4-ylidene ammonium salts, derived from pyridines, to N-substituted piperidin-4-ones using reducing agents like LiAlH4. epo.org

Table 2: Comparison of Alternative Synthetic Strategies

Strategy Starting Material Example Key Transformation Reference
Ring-Forming (Aza-Michael) Divinyl ketone + 4-Methoxybenzylamine Double aza-Michael addition/cyclization kcl.ac.uk
Ring-Forming (Mannich) Aldehyde + 4-Methoxybenzylamine + Ketone Multi-component condensation chemrevlett.com
Derivatization (from Piperidine) 1-Boc-4-piperidone Deprotection followed by N-alkylation researchgate.net
Derivatization (from Pyridine) Pyridine derivative N-alkylation, then ring reduction organic-chemistry.orgepo.org

Chemical Reactivity and Transformations of 1 4 Methoxybenzyl Piperidin 4 One

Reactivity of the Piperidin-4-one Moiety

The piperidin-4-one core is the primary site of reactivity, offering opportunities for modification at both the carbonyl group and the adjacent α-carbons.

The ketone functionality at the C-4 position is a key handle for a variety of chemical reactions, including nucleophilic additions, condensations, and reductions.

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. For instance, the reaction with organometallic reagents like Grignard or organolithium reagents can introduce new carbon-carbon bonds, leading to the formation of tertiary alcohols. Similarly, the addition of cyanide, often from sources like potassium cyanide, can yield a cyanohydrin intermediate. This cyanohydrin can be a precursor for further transformations, such as hydrolysis to an α-hydroxy acid or reduction to a β-amino alcohol.

1-(4-Methoxybenzyl)piperidin-4-one can undergo condensation reactions with various reagents. For example, it can react with primary amines or their derivatives, such as hydroxylamine (B1172632) or hydrazines, to form imines, oximes, or hydrazones, respectively. biomedpharmajournal.org These reactions are often catalyzed by acid and involve the initial formation of a carbinolamine intermediate followed by dehydration. researchgate.net Specifically, condensation with thiosemicarbazide (B42300) has been shown to produce thiosemicarbazone derivatives of similar piperidin-4-one structures. biomedpharmajournal.org This type of reaction is a common strategy to introduce new functional groups and build more complex molecular architectures. biomedpharmajournal.org

Table 1: Examples of Condensation Reactions with Piperidin-4-one Derivatives
ReactantProduct TypeReference
HydroxylamineOxime researchgate.net
ThiosemicarbazideThiosemicarbazone biomedpharmajournal.org
SemicarbazideSemicarbazone
Phenyl isocyanateSpiro-triazaspiro[4.5]decan-2-one nih.gov
Ethylenediamine (B42938)Spiro-triazaspiro[4.5]decane nih.gov

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. researchgate.netresearchgate.net In the case of this compound, the ketone can be converted into a new amine-containing substituent at the C-4 position. This one-pot reaction typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, which is then reduced in situ to the corresponding amine. researchgate.net Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride. mdpi.com The choice of amine and reducing agent allows for the introduction of a wide variety of substituents. mdpi.com For instance, reaction with ammonia (B1221849) or a primary amine will yield a primary or secondary amine at the C-4 position, respectively. This method is widely employed in medicinal chemistry for the rapid synthesis of compound libraries. mdpi.com

The carbonyl group of this compound is a key feature for the construction of spirocyclic systems. nih.gov A notable example is the Bucherer-Bergs reaction, a multicomponent reaction that converts ketones into hydantoins (imidazolidine-2,4-diones). mdpi.comwikipedia.orgencyclopedia.pub This reaction involves treating the ketone with potassium cyanide and ammonium (B1175870) carbonate. wikipedia.orgencyclopedia.pubchem-station.com The proposed mechanism involves the initial formation of a cyanohydrin, followed by reaction with ammonium carbonate to form an aminonitrile, which then cyclizes and rearranges to the hydantoin (B18101) ring. wikipedia.org This transformation results in the formation of a spiro-piperidine-hydantoin structure. mdpi.comencyclopedia.pub Other bifunctional reagents can also be used to form different spiro heterocycles. For example, reaction with thiosemicarbazide or ethylenediamine can lead to the formation of spiro-thioureas or spiro-diamines, respectively. nih.gov

Table 2: Spiro Compound Formation from Piperidin-4-ones
ReactionReagentsSpirocyclic ProductReference
Bucherer-BergsKCN, (NH₄)₂CO₃Spiro-hydantoin mdpi.comwikipedia.org
Spiro-thiourea formationThiosemicarbazideSpiro-thia-triazaspiro[4.5]decan-3-imine nih.gov
Spiro-diamine formationEthylenediamineSpiro-triazaspiro[4.5]decane nih.gov

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at the α-position. nih.gov This process is known as α-functionalization.

For example, the enolate can be alkylated with alkyl halides, acylated with acyl chlorides or anhydrides, or undergo aldol (B89426) reactions with other carbonyl compounds. The stereoselectivity of these reactions can often be controlled by using chiral auxiliaries or catalysts. More advanced methods, such as enzymatic carbene transfer reactions, have also been developed for the enantioselective α-C-H functionalization of cyclic amines. rochester.edu These strategies provide a direct and efficient route to chiral α-functionalized piperidines, which are valuable building blocks in medicinal chemistry. rochester.edusemanticscholar.org

Alpha-Carbon Reactivity and Functionalization

Alpha-Halogenation

The alpha-hydrogens of this compound are susceptible to halogenation under both acidic and basic conditions. libretexts.orglibretexts.org In the presence of an acid catalyst, the reaction proceeds through an enol intermediate. libretexts.org This enol then acts as a nucleophile, attacking the halogen (Cl₂, Br₂, or I₂). libretexts.org Base-promoted halogenation, on the other hand, involves the formation of an enolate, which is a more potent nucleophile. libretexts.org It is important to note that base-promoted halogenation can be difficult to control, often leading to polyhalogenation due to the increased acidity of the remaining alpha-hydrogen after the first substitution. libretexts.org For the synthesis of monohalogenated products, acidic conditions are generally preferred. libretexts.org

Table 1: Comparison of Alpha-Halogenation Conditions

ConditionIntermediateReactivityProduct Selectivity
AcidicEnolSlowerMonohalogenation favored libretexts.org
BasicEnolateFasterPolyhalogenation can occur libretexts.org
Alpha-Alkylation and Acylation Reactions

The alpha-positions of this compound can be functionalized through alkylation and acylation reactions. These reactions typically proceed via the formation of an enolate or a related nucleophilic species.

Alpha-Alkylation: The introduction of alkyl groups at the alpha-position is a common transformation. This can be achieved by treating the piperidinone with a strong base to form the enolate, which is then reacted with an alkyl halide. makingmolecules.com The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions.

Alpha-Acylation: Similarly, acylation at the alpha-position can be accomplished by reacting the enolate with an acylating agent, such as an acid chloride or anhydride. researchgate.net This introduces an acyl group, leading to the formation of a β-dicarbonyl compound. A modern approach involves a triple cooperative catalysis system using an N-heterocyclic carbene (NHC), a sulfinate, and a photoredox catalyst to achieve direct α-C–H acylation of alkenes with aroyl fluorides, which could be conceptually applied to enamine derivatives of piperidinones. acs.org

Enamine Chemistry and Applications

This compound can react with secondary amines, such as pyrrolidine (B122466) or morpholine, to form enamines. makingmolecules.com Enamines are versatile intermediates in organic synthesis, serving as nucleophiles in various reactions. makingmolecules.com

The formation of the enamine involves the condensation of the ketone with the secondary amine, typically with the removal of water. makingmolecules.com These enamines are more reactive than the corresponding enols due to the greater electron-donating ability of the nitrogen atom. makingmolecules.com

Applications of Enamines:

Alkylation: Enamines derived from this compound can be readily alkylated with alkyl halides. makingmolecules.com

Acylation: Reaction with acyl halides leads to the formation of acylated products.

Michael Addition: Enamines can act as nucleophiles in conjugate addition reactions with α,β-unsaturated carbonyl compounds. makingmolecules.com

Transformations Involving the 4-Methoxybenzyl N-Substituent

The 4-methoxybenzyl (PMB) group is not merely a passive substituent; it plays a significant role in the reactivity and stereochemistry of the molecule and can be strategically removed or further functionalized.

Role of the 4-Methoxybenzyl Group in Modulating Reactivity and Stereochemistry

The PMB group can influence the stereochemical outcome of reactions at the piperidinone ring. For instance, in reductive amination reactions to synthesize piperidines, the nature of the N-substituent can direct the stereochemistry of the newly formed chiral centers. mdpi.com While specific studies on the direct influence of the PMB group on the stereochemistry of this compound reactions are not extensively detailed in the provided results, the general principles of steric hindrance and electronic effects of benzyl-type protecting groups are well-established in piperidine (B6355638) chemistry.

De-N-alkylation Strategies for Synthetic Versatility

The removal of the 4-methoxybenzyl group is a key transformation that enhances the synthetic utility of this scaffold, providing access to the secondary amine. This deprotection can be achieved under various conditions. A common method involves oxidative cleavage using reagents like ceric ammonium nitrate (B79036) (CAN). beilstein-journals.org Another approach is the use of strong acids like trifluoroacetic acid (TFA), which can cleave the PMB group. nih.govclockss.org The choice of deprotection method depends on the other functional groups present in the molecule to ensure their stability. nih.gov

Table 2: Common De-N-alkylation Methods for the 4-Methoxybenzyl Group

ReagentConditionsNotes
Ceric Ammonium Nitrate (CAN)Acetonitrile (B52724)/water beilstein-journals.orgOxidative cleavage
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) nih.govclockss.orgAcid-catalyzed cleavage

Functionalization of the Methoxybenzyl Aromatic Ring (e.g., electrophilic aromatic substitution)

The aromatic ring of the 4-methoxybenzyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group and the methylene (B1212753) bridge. minia.edu.eg Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be performed to introduce additional functional groups onto the aromatic ring. minia.edu.egsavemyexams.com These substitutions typically occur at the positions ortho and para to the activating methoxy group. However, the position para to the methoxy group is already substituted by the benzyl (B1604629) methylene, directing incoming electrophiles to the ortho positions. minia.edu.eg The reaction conditions for these substitutions must be carefully chosen to avoid cleavage of the benzyl group or reactions at the piperidinone ring. savemyexams.com

Applications in Organic Synthesis As a Building Block

Precursor to Complex Heterocyclic Systems

The piperidine (B6355638) ring is a ubiquitous motif in numerous biologically active compounds and natural products. chemrevlett.comnih.govresearchgate.net 1-(4-Methoxybenzyl)piperidin-4-one provides a readily accessible entry point to this privileged scaffold, enabling the synthesis of more intricate heterocyclic systems. The 4-methoxybenzyl (PMB) group serves as a stable protecting group for the nitrogen atom, which can be readily removed under specific conditions, allowing for further synthetic manipulations.

Synthesis of Spiroheterocycles (e.g., N-piperidinespirohydantoins)

Spiroheterocycles, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. This compound is a common starting material for the synthesis of various spiro-compounds. nih.govsemanticscholar.orgresearchgate.net

A notable application is in the synthesis of N-piperidinespirohydantoins. The Bucherer-Bergs reaction, a classical method for hydantoin (B18101) synthesis, can be employed using N-alkylated piperidin-4-ones. jscimedcentral.com This reaction involves the treatment of the piperidone with potassium cyanide and ammonium (B1175870) carbonate to yield the corresponding spirohydantoin. jscimedcentral.com The resulting N-piperidinespirohydantoin derivatives have been investigated for their potential biological activities. jscimedcentral.com

The versatility of the piperidin-4-one core extends to the synthesis of other spiroheterocyclic systems. For instance, it can be a precursor to spiro[piperidine-4,1′-pyrido[3,4-b]indoles] through a multi-step sequence involving a Pictet–Spengler reaction. ru.nl Furthermore, it can be utilized in the generation of spiro-bridged heterocyclic compounds containing indanone and oxindole (B195798) moieties through organocatalytic cascade reactions. acs.org

Table 1: Examples of Spiroheterocycles Synthesized from Piperidin-4-one Derivatives

Starting MaterialReaction TypeSpiroheterocycle ProductReference
N-alkyl-piperidin-4-onesBucherer-Bergs reactionPiperidinespirohydantoins jscimedcentral.com
Piperidin-4-one derivativeMannich/Pictet–Spengler sequenceSpiro[piperidine-pyridoindoles] ru.nl
1-Benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carboxamideCyclizationSpiro heterocycles nih.govsemanticscholar.org

Construction of Polycyclic Scaffolds

The development of methods to construct polycyclic scaffolds with high sp3-hybridized carbon content is a key area in modern drug discovery. nih.gov this compound and its derivatives serve as valuable starting points for building such complex three-dimensional structures.

Multicomponent reactions, such as the Petasis reaction, followed by intramolecular cyclization strategies like the Diels-Alder reaction, provide efficient pathways to novel polycyclic frameworks. nih.govacs.org These sequences allow for the rapid generation of molecular diversity from simple starting materials. For example, a three-component Petasis reaction followed by an intramolecular Diels-Alder reaction can lead to the formation of epoxyisoindole scaffolds. nih.govacs.org Similarly, one-pot reactions involving alkyne annulations have been developed to construct fused N-heterocyclic frameworks from piperidine-containing precursors. frontiersin.org

Formation of Bridged Bicyclic Systems

Bridged bicyclic systems represent another important class of three-dimensional scaffolds that are prevalent in natural products and pharmacologically active compounds. researchgate.netnih.gov The piperidine framework of this compound can be elaborated to form such constrained systems.

Strategies to form bridged systems often involve the introduction of functional groups at the 2- and 6-positions of the piperidine ring, which can then be cyclized to form a bridge. For instance, a bridged piperidine ring can be formed via a Conia-ene reaction. nih.gov Another approach involves the synthesis of 2,6-bridged piperazines from piperazine-2,6-diones, which can be derived from amino acid precursors. researchgate.net Additionally, synthetic routes have been developed to produce 5,6-bridged bicyclic scaffolds from stereochemically defined azetidine (B1206935) rings. bham.ac.uk

Role in Target Molecule Synthesis

Beyond its use in generating novel scaffolds, this compound is a crucial intermediate in the synthesis of specific target molecules, including complex natural products and diverse compound libraries for biological screening.

Intermediates in Natural Product Total Synthesis

The total synthesis of natural products is a powerful driver for the development of new synthetic methodologies. nih.govacs.org The piperidine core is a common feature in many alkaloids, and this compound derivatives are frequently employed as key intermediates in their synthesis.

For example, a related compound, (R)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione, was used as a starting material in the formal enantioselective total synthesis of pumiliotoxins 251D and 237A, a class of indolizidine alkaloids. beilstein-journals.org In another example, a chiral dihydropyridinone derived from a vinylogous Mannich reaction serves as a versatile intermediate for the concise synthesis of bioactive natural alkaloids such as (+)-241D. rsc.org The strategic use of such piperidinone building blocks significantly streamlines the synthetic routes to these complex molecules.

Utility in the Construction of Structurally Diverse Compound Libraries

The generation of compound libraries with high structural diversity is essential for identifying new lead compounds in drug discovery. nih.govacs.org this compound and related N-substituted 4-piperidones are excellent starting points for library synthesis due to the ease with which they can be functionalized. nih.govmdpi.comugm.ac.id

Reductive amination of N-substituted 4-piperidones with a variety of amines is a common strategy to produce libraries of 4-aminopiperidines. mdpi.com Furthermore, multicomponent reactions, such as the Ugi four-component reaction, have been used to generate structurally diverse libraries of 1,4,4-trisubstituted piperidines for antiviral screening. nih.gov The ability to introduce multiple points of diversity in a single step makes this approach highly efficient for creating large and varied compound collections. The 4-methoxybenzyl group can also be incorporated into DNA-encoded libraries, further expanding the chemical space that can be explored. rsc.org

Table 2: Compound Classes Synthesized from Piperidin-4-one for Library Generation

Starting MaterialSynthetic StrategyCompound Library ClassReference
N-substituted 4-piperidonesReductive Amination4-Aminopiperidines mdpi.com
N-substituted 4-piperidone (B1582916)Ugi Four-Component Reaction1,4,4-Trisubstituted Piperidines nih.gov
Functionalized PiperidinesDNA-Encoded Library SynthesisDNA-Encoded Piperidine Derivatives rsc.org
N-methyl-4-piperidoneClaisen-Schmidt CondensationPiperidone Curcumin (B1669340) Analogues ugm.ac.id

Strategic Application in the Synthesis of Advanced Pharmaceutical Intermediates

The chemical scaffold of this compound serves as a pivotal building block in the multi-step synthesis of complex molecules, particularly advanced pharmaceutical intermediates. Its utility lies in the strategic presence of the 4-methoxybenzyl (PMB) group, which functions as a robust protecting group for the piperidine nitrogen. This protection allows for selective chemical transformations to be carried out at the C4-carbonyl position of the piperidine ring without interference from the otherwise reactive secondary amine. The PMB group can be reliably cleaved under specific oxidative or acidic conditions at a later stage in the synthetic sequence, unmasking the nitrogen for subsequent functionalization. This strategic approach is crucial in constructing highly functionalized piperidine derivatives, which are core components of numerous centrally active pharmaceutical agents.

A prime area where N-protected piperidin-4-ones, such as the analogous 1-benzylpiperidin-4-one, are employed is in the synthesis of precursors for potent synthetic opioids. scispace.com The synthesis of key intermediates for fentanyl and its next-generation analogs, like remifentanil, often begins with an N-protected piperidin-4-one. scispace.comnih.gov The general strategy involves initial manipulation of the C4-ketone, followed by removal of the N-protecting group to yield a versatile piperidine intermediate, which is then further elaborated to the final drug molecule.

One exemplary pathway is the Strecker-type reaction. In a process optimized for related compounds, an N-protected piperidin-4-one undergoes condensation with aniline (B41778) and hydrogen cyanide to produce a 4-anilino-4-cyano-piperidine derivative in high yield. scispace.com This nitrile-containing intermediate is a versatile precursor that can be hydrolyzed to either an amide or a carboxylic acid.

For instance, selective hydrolysis of the nitrile with concentrated sulfuric acid yields the corresponding anilino-amide. scispace.com Alternatively, vigorous basic hydrolysis followed by esterification can convert the nitrile into an anilino-ester. scispace.com This ester is a critical intermediate. N-acylation of the aniline nitrogen, for example with propionyl chloride, furnishes an N-protected anilido-ester. scispace.com The final strategic step involves the cleavage of the N-protecting group, such as the 4-methoxybenzyl or benzyl (B1604629) group, often through catalytic hydrogenation. scispace.comnih.gov This deprotection step yields a core intermediate like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which is ready for the final alkylation on the piperidine nitrogen to complete the synthesis of highly active analgesics. scispace.com

The table below outlines a representative synthetic sequence starting from a protected piperidone to a key pharmaceutical intermediate.

Table 1: Synthesis of a Key Fentanyl Intermediate

Step Starting Material Reagents & Conditions Product Yield (%) Reference
1 1-Benzylpiperidin-4-one Aniline, HCN 1-Benzyl-4-phenylamino-piperidine-4-carbonitrile ~90% scispace.com
2 1-Benzyl-4-phenylamino-piperidine-4-carbonitrile 1. NaOH (aq), heat; 2. HCl; 3. SOCl₂, MeOH Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate 40-45% (3 steps) scispace.com
3 Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate Propionyl chloride Methyl 1-benzyl-4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate 70-80% scispace.com
4 Methyl 1-benzyl-4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate H₂, Pd/C Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Quantitative scispace.com

The versatility of the piperidin-4-one scaffold also allows for its use in creating diverse libraries of compounds for drug discovery, such as spiro-heterocycles or other complex frameworks with potential CNS, anti-inflammatory, or anticancer activities. tandfonline.commdpi.com The principles of protecting group strategy remain central to these more advanced applications.

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map the electronic environments of the hydrogen and carbon atoms within 1-(4-Methoxybenzyl)piperidin-4-one, respectively.

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the 4-methoxybenzyl group appear as a set of multiplets in the downfield region, usually between δ 6.8 and 7.3 ppm. Specifically, the two protons ortho to the methoxy (B1213986) group are chemically equivalent and resonate at a slightly different frequency than the two protons meta to it, often resulting in two distinct doublet signals.

The singlet signal for the three protons of the methoxy group (–OCH₃) is readily identifiable around δ 3.80 ppm. The benzylic protons (–CH₂–) attached to the piperidine (B6355638) nitrogen appear as a singlet at approximately δ 3.41 ppm. The protons on the piperidine ring itself present as a series of multiplets. The four protons adjacent to the nitrogen atom typically show signals around δ 2.35 ppm, while the remaining protons on the ring are also observed in the aliphatic region of the spectrum. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.22d, J = 8.6 Hz2HAr-H
6.84d, J = 8.6 Hz2HAr-H
3.80s3H-OCH₃
3.41s2HAr-CH₂-N
2.35s4HPiperidine-H
1.56m4HPiperidine-H
1.47-1.30m2HPiperidine-H

Note: NMR data can vary slightly based on solvent and instrument parameters. Data presented is a representative example. rsc.org

¹³C NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, the carbonyl carbon (C=O) of the piperidone ring is a key diagnostic signal, appearing significantly downfield. The aromatic carbons of the methoxybenzyl group give rise to several signals, with the carbon attached to the methoxy group resonating at a distinct chemical shift.

The carbon of the methoxy group itself is observed around δ 55.2 ppm. The benzylic carbon and the carbons of the piperidine ring appear in the aliphatic region of the spectrum, with their precise chemical shifts influenced by their proximity to the nitrogen atom and the carbonyl group. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
158.5Ar-C-OCH₃
130.5Ar-C
130.4Ar-C
113.4Ar-C
63.2Ar-CH₂-N
55.2-OCH₃
54.3Piperidine-C
26.0Piperidine-C
24.4Piperidine-C

Note: NMR data can vary slightly based on solvent and instrument parameters. Data presented is a representative example. rsc.org

Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

To unequivocally confirm the structure of this compound, researchers often employ two-dimensional (2D) NMR experiments. science.govyoutube.comnih.govresearchgate.netuvic.ca

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For instance, it would show correlations between the adjacent aromatic protons and between the protons on the piperidine ring, helping to trace the connectivity of the proton network. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms (¹JCH). Each cross-peak in an HSQC/HMQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct map of the C-H bonds. youtube.comuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which are crucial for piecing together the molecular puzzle. For example, an HMBC spectrum would show a correlation between the benzylic protons and the aromatic carbons, as well as the nitrogen-adjacent piperidine carbons, thereby confirming the attachment of the 4-methoxybenzyl group to the piperidine nitrogen. youtube.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. scispace.comrsc.orglibretexts.org

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₃H₁₇NO₂), the calculated exact mass of the molecular ion [M]⁺ is 219.1259. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula of the compound. mpg.demdpi.com

Fragmentation Patterns in Mass Spectrometry for Structural Insights

In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would include:

Alpha-cleavage : The bond between the benzyl (B1604629) group and the piperidine nitrogen is susceptible to cleavage, which would result in the formation of a stable tropylium-like ion from the 4-methoxybenzyl moiety.

Cleavage of the piperidine ring : The piperidone ring can undergo various cleavage patterns, leading to the loss of small neutral molecules like CO or ethylene.

The observation of these specific fragment ions in the mass spectrum serves as corroborating evidence for the proposed structure of this compound. libretexts.orgresearchgate.netresearchgate.netresearchgate.netnih.gov

Other Spectroscopic Techniques for Characterization

Beyond nuclear magnetic resonance (NMR) spectroscopy, other spectroscopic methods are crucial for the complete characterization of this compound, providing insights into its functional groups and electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features. While a specific spectrum for this exact compound is not publicly available, data from analogous structures, such as other N-substituted piperidin-4-ones and compounds containing a 4-methoxybenzyl group, allow for a reliable prediction of its spectral features. nih.govchemicalbook.comnih.govjst.go.jpasianpubs.orgnist.govresearchgate.net

The most prominent peak would be the stretching vibration of the ketone (C=O) group, which typically appears in the region of 1700-1725 cm⁻¹. The presence of the tertiary amine within the piperidine ring and the ether linkage in the methoxybenzyl group would be identified by their C-N and C-O stretching vibrations, respectively. The aromatic ring of the benzyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy group (–OCH₃) would also show a characteristic C-H stretching band around 2830-2950 cm⁻¹ and a strong C-O stretching band near 1250 cm⁻¹.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Ketone (C=O)Stretch1700 - 1725
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2980
C-N (tertiary amine)Stretch1020 - 1250
C-O-C (ether)Asymmetric Stretch1230 - 1270
C-O-C (ether)Symmetric Stretch1020 - 1070
Aromatic C=CStretch1450 - 1600

This table is based on typical values for the functional groups present and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The primary chromophore in this compound is the 4-methoxybenzyl group. The piperidin-4-one moiety itself does not significantly absorb in the standard UV-Vis range.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the anisole-like (methoxybenzene) chromophore. Anisole (B1667542) typically displays two absorption bands in the ultraviolet region. researchgate.netphotochemcad.comcdnsciencepub.comcdnsciencepub.com The first, more intense band (a π→π* transition) is usually observed around 220 nm. A second, less intense band, which corresponds to another π→π* transition, appears at approximately 270-280 nm. researchgate.netphotochemcad.comcdnsciencepub.comcdnsciencepub.com The presence of the piperidin-4-one substituent attached to the benzyl group is not expected to cause a significant shift in these absorption maxima. Studies on related N-(4-methoxybenzyl) amides and other derivatives confirm that the absorption is primarily dictated by the 4-methoxybenzyl unit. nih.govmdpi.comresearchgate.netscispace.com

ChromophoreElectronic TransitionExpected λmax (nm)
4-Methoxybenzylπ → π~ 220
4-Methoxybenzylπ → π~ 270 - 280

This table is based on the known spectral data for anisole and related 4-methoxybenzyl compounds. researchgate.netphotochemcad.comcdnsciencepub.comcdnsciencepub.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound has not been reported, extensive crystallographic data exists for a wide range of N-substituted piperidin-4-one derivatives. iucr.orgresearchgate.netchemrevlett.comnih.goviucr.orgbakhtiniada.ruresearchgate.netsci-hub.seresearchgate.net

Based on these related structures, it is highly probable that the piperidin-4-one ring in this compound adopts a chair conformation, as this is the most stable arrangement for six-membered rings. iucr.orgchemrevlett.com In this conformation, the bulky 4-methoxybenzyl group attached to the nitrogen atom would preferentially occupy the equatorial position to minimize steric hindrance. The oxygen atom of the ketone group would be part of the ring framework.

The solid-state packing of these molecules is typically influenced by weak intermolecular interactions, such as van der Waals forces and, in some cases, C-H···O hydrogen bonds, which can link molecules into larger supramolecular structures. iucr.org The precise bond lengths and angles would be consistent with standard values for sp³ and sp² hybridized carbon, nitrogen, and oxygen atoms. For instance, the C=O bond length is expected to be around 1.2 Å, while the C-N and C-C single bonds within the piperidine ring would be approximately 1.47 Å and 1.53 Å, respectively.

Structural FeatureExpected Conformation/ParameterRationale/Reference
Piperidin-4-one RingChair ConformationMost stable conformation for a six-membered ring. iucr.orgchemrevlett.com
4-Methoxybenzyl SubstituentEquatorial PositionMinimization of steric strain. iucr.org
Intermolecular InteractionsC-H···O hydrogen bonds, van der Waals forcesCommon in related crystal structures. iucr.orgbakhtiniada.ru

This table is based on the analysis of crystal structures of analogous N-benzyl- and other substituted piperidin-4-ones.

Computational Chemistry and Theoretical Studies

Conformational Analysis of the Piperidine (B6355638) Ring and N-Substituent

The three-dimensional structure of 1-(4-Methoxybenzyl)piperidin-4-one is crucial for its chemical behavior. The piperidine ring, a six-membered heterocycle, is not planar and can adopt several conformations. Computational studies on related piperidin-4-one derivatives consistently show that the ring predominantly exists in a stable chair conformation. tandfonline.comchemrevlett.com This arrangement minimizes angular and torsional strain.

In this chair form, substituents can occupy either axial or equatorial positions. For the N-substituent, the 4-methoxybenzyl group, an equatorial position is generally favored to reduce steric hindrance. tandfonline.com This has been computationally verified for analogous N-benzyl piperidones, where the bulky benzyl (B1604629) group orients itself equatorially. tandfonline.com Similarly, studies on the closely related 1-(4-methoxybenzyl)piperidin-4-amine (B3284419) confirm the piperidine ring adopts a chair conformation, with the amino group at the 4-position extending equatorially. While the N-substituent's conformation can sometimes be influenced by other factors, adopting a pseudo-axial or pseudo-equatorial position in more complex systems, the equatorial orientation for the N-(4-methoxybenzyl) group is the most probable low-energy state for this compound. acs.org

Molecular FragmentPredicted ConformationRationale
Piperidine Ring ChairMinimizes torsional and angular strain, representing the lowest energy state. chemrevlett.com
N-(4-Methoxybenzyl) Group EquatorialMinimizes 1,3-diaxial steric interactions, leading to greater stability. tandfonline.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of this compound. scirp.org These calculations provide information on the distribution of electrons within the molecule and identify sites susceptible to electrophilic or nucleophilic attack.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). tandfonline.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. scirp.org

Theoretical studies on related N-benzyl-4-piperidone analogs have successfully used DFT calculations with the M06 functional to predict electrochemical properties like oxidation potentials, showing a strong correlation with experimental data. mdpi.com Other quantum chemical parameters derived from these calculations, such as ionization potential, electron affinity, chemical hardness, and electronegativity, provide a comprehensive reactivity profile. scirp.orgresearchgate.net For instance, calculations on similar piperidin-4-one derivatives used as corrosion inhibitors have shown that a lower ionization energy and lower hardness value correlate with higher inhibition efficiency, indicating greater reactivity. scirp.org

Quantum Chemical ParameterSignificance in Reactivity Prediction
EHOMO (Highest Occupied Molecular Orbital Energy) Indicates electron-donating ability; higher values suggest greater nucleophilicity. scirp.org
ELUMO (Lowest Unoccupied Molecular Orbital Energy) Indicates electron-accepting ability; lower values suggest greater electrophilicity. scirp.org
ΔE (HOMO-LUMO Energy Gap) Reflects chemical reactivity and stability; a smaller gap implies higher reactivity. tandfonline.com
Ionization Potential (I) The energy required to remove an electron; lower values indicate higher reactivity. scirp.org
Chemical Hardness (η) Measures resistance to change in electron distribution; lower values indicate higher reactivity. scirp.org
Fraction of Electrons Transferred (ΔN) Predicts the tendency of a molecule to donate electrons to another species. researchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful asset for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed understanding of reaction mechanisms that can be difficult to probe through experimental means alone.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, research on analogous systems demonstrates the utility of this approach. For example, a combined experimental and theoretical study on the electrochemical behavior of N-benzyl-4-piperidone curcumin (B1669340) analogs investigated their irreversible oxidation. mdpi.com DFT calculations suggested that the oxidation process is complex and likely proceeds via a Shono-type oxidation. This mechanism involves the formation of a radical cation intermediate, which could then lead to dimerization of the molecules, explaining the observed irreversibility. mdpi.com Such computational insights are invaluable for rationalizing reaction outcomes and designing new synthetic strategies.

Prediction of Spectroscopic Properties from First Principles

First-principles (ab initio) and DFT calculations allow for the accurate prediction of various spectroscopic properties of this compound. This capability is crucial for structure verification and the interpretation of experimental spectra.

Theoretical calculations can generate vibrational spectra (FT-IR and FT-Raman) by computing the frequencies corresponding to the normal modes of vibration. bohrium.comresearchgate.net Studies on related piperidone derivatives have shown that vibrational frequencies calculated using the B3LYP/6-311++G(d,p) level of theory are in excellent agreement with experimental results after appropriate scaling to account for anharmonicity. bohrium.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy, aiding in the assignment of complex spectra. Furthermore, electronic properties, such as UV-Vis absorption spectra, can be simulated using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For a curcumin analog, theoretical spectra obtained by DFT showed a "perfect match" with experimental NMR and mass spectrometry data, highlighting the predictive power of these computational methods. mdpi.com

Spectroscopic DataComputational MethodApplication
Infrared (IR) / Raman Frequencies DFT (e.g., B3LYP/6-311++G(d,p))Assignment of vibrational modes and functional group identification. bohrium.comresearchgate.net
NMR Chemical Shifts DFT (GIAO method)Structural elucidation and assignment of ¹H and ¹³C signals. mdpi.com
UV-Vis Absorption Spectra Time-Dependent DFT (TD-DFT)Prediction of electronic transitions and absorption maxima. researchgate.net
Mass Spectrometry DFTCalculation of molecular weight and fragmentation patterns for comparison with HRMS data. mdpi.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Approaches

The synthesis of piperidin-4-one derivatives has traditionally relied on methods like the Mannich condensation. core.ac.uk While effective, these methods can sometimes suffer from harsh reaction conditions or the use of hazardous reagents. The future of synthesizing 1-(4-methoxybenzyl)piperidin-4-one and its analogues lies in the adoption of green and sustainable chemistry principles.

One promising avenue is the use of deep eutectic solvents (DES) as environmentally benign reaction media. For instance, a DES composed of glucose and urea (B33335) has been successfully employed for the synthesis of various piperidin-4-one derivatives, offering good to excellent yields. researchgate.net This approach avoids volatile organic compounds and often simplifies product isolation. Another sustainable strategy involves one-pot syntheses, which reduce waste and improve efficiency by combining multiple reaction steps into a single procedure. tandfonline.com The aza-Michael reaction, an atom-efficient method for forming carbon-nitrogen bonds, has also been used to construct 4-piperidone (B1582916) scaffolds and could be further optimized for the synthesis of this compound. nih.gov

Future research will likely focus on:

Catalytic Methods: Developing new catalysts, potentially based on earth-abundant metals, to facilitate the synthesis with higher efficiency and selectivity.

Flow Chemistry: Adapting existing synthetic routes to continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields for the synthesis of piperidone derivatives.

Synthetic ApproachKey FeaturesPotential Advantages
Deep Eutectic Solvents (DES) Use of biodegradable and low-cost solvents like glucose-urea. researchgate.netEnvironmentally friendly, reduced use of volatile organic compounds, often simple workup. researchgate.net
One-Pot Synthesis Combination of multiple reaction steps without isolating intermediates. tandfonline.comIncreased efficiency, reduced waste, time and resource savings.
Aza-Michael Reaction Atom-efficient C-N bond formation to construct the piperidine (B6355638) ring. nih.govHigh atom economy, often milder reaction conditions.
Mannich Condensation A classic method for synthesizing piperidin-4-ones. core.ac.ukWell-established, versatile for various substrates.

Exploration of Undiscovered Chemical Reactivity and Transformations

The chemical reactivity of this compound is largely centered around its ketone and secondary amine functionalities (after potential debenzylation). However, there is significant scope to explore its participation in novel and more complex transformations.

The ketone group is a versatile handle for a wide array of reactions beyond simple reductions or Grignard additions. For instance, it can be a key component in multicomponent reactions, such as the Ugi four-component reaction, which allows for the rapid assembly of complex molecular scaffolds from simple starting materials. mdpi.comnih.gov This approach has been used to generate libraries of 1,4,4-trisubstituted piperidines with diverse biological activities. mdpi.com

Furthermore, the piperidone ring itself can be a template for constructing novel heterocyclic systems. For example, condensation with thiosemicarbazide (B42300) can yield thiosemicarbazone derivatives, which have shown significant antimicrobial activity. biomedpharmajournal.org Similarly, reaction with hydroxylamine (B1172632) hydrochloride can produce oxime intermediates, which can be further functionalized to create esters with potential antioxidant and antimicrobial properties. core.ac.uk

Future avenues for exploration include:

Asymmetric Catalysis: Developing enantioselective transformations of the ketone group to access chiral piperidine derivatives, which is crucial for medicinal chemistry applications. nih.gov

Photoredox Catalysis: Investigating novel C-H functionalization reactions on the piperidine ring or the methoxybenzyl group using light-mediated catalysis.

Ring-Rearrangement and Expansion: Exploring conditions that could induce novel rearrangements or expansions of the piperidine ring to access different heterocyclic scaffolds.

Reaction TypeReagents/ConditionsProduct Type
Ugi Four-Component Reaction Isocyanide, primary amine, carboxylic acid. mdpi.comnih.govα-Aminoacyl amide derivatives. mdpi.com
Thiosemicarbazone Formation Thiosemicarbazide, acid catalyst. biomedpharmajournal.orgPiperidin-4-one thiosemicarbazones. biomedpharmajournal.org
Oxime Ester Synthesis Hydroxylamine hydrochloride, followed by acylation. core.ac.ukPiperidin-4-one oxime esters. core.ac.uk
Reductive Amination Amine, sodium triacetoxyborohydride. mdpi.com4-Aminopiperidine derivatives. mdpi.com

Expanded Utility of this compound in Complex Molecule Synthesis

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. mdpi.com this compound serves as a valuable building block for accessing complex molecules due to its modifiable structure. The 4-methoxybenzyl (PMB) group is a stable protecting group for the nitrogen atom that can be readily cleaved under oxidative conditions, allowing for further functionalization at the nitrogen position.

This compound has been a precursor in the synthesis of a variety of biologically active molecules. For example, derivatives have been investigated as:

Antifungal Agents: 4-Aminopiperidines derived from substituted piperidones have been synthesized and shown to target ergosterol (B1671047) biosynthesis in fungi. mdpi.com

Antiviral Agents: Mono-ketone curcumin (B1669340) analogues derived from piperidone have been synthesized and studied as potential inhibitors of the Dengue virus NS2B/NS3 protease. researchgate.net

Nootropic Agents: The piperidone core has been used to construct spiro-heterocyclic systems with potential applications as cognitive enhancers. tandfonline.com

Alzheimer's Disease Therapeutics: 2-Substituted 4-piperidones have been used to create analogues of Donepezil, a drug used to treat Alzheimer's disease. nih.gov

The future in this area points towards using this compound in diversity-oriented synthesis to generate large libraries of compounds for high-throughput screening. amazonaws.com Its role as a chiral scaffold, after enantioselective modification, will be critical in developing next-generation therapeutics with improved specificity and reduced side effects. The "escape from flatland" approach, which focuses on creating more three-dimensional and saturated structures to improve interactions with biological targets, is particularly relevant, and the piperidone scaffold is an excellent starting point for building such spirocyclic and complex 3D architectures. mdpi.com

Interdisciplinary Applications in Materials Science or Catalyst Design (theoretical potential)

While the primary application of this compound has been in medicinal chemistry, its structural features suggest a theoretical potential for use in interdisciplinary fields like materials science and catalyst design. routledge.com

Materials Science: N-heterocyclic compounds are fundamental building blocks for various functional materials. The piperidine ring in this compound could be incorporated into polymer backbones or as pendant groups to create novel functional polymers. Modification of the ketone group could allow for cross-linking, leading to the formation of hydrogels or resins with specific properties. The rigid, chair-like conformation of the piperidine ring could be exploited to create materials with defined three-dimensional structures, potentially for applications in separation science or as porous materials.

Catalyst Design: The nitrogen atom of the piperidine ring is a Lewis base and can act as a ligand for metal centers. Following debenzylation and further functionalization, the piperidine scaffold could be used to design novel ligands for asymmetric catalysis. For example, chiral amino alcohols derived from this compound could serve as ligands for transition metals in enantioselective reactions. There is also precedent for piperidine-containing Schiff bases being used to form cyclopalladated complexes that act as catalysts. ekb.eg The development of "functional catalyst precursors," where the ligand and catalyst are designed as a single, stable entity, is an emerging area where derivatives of this compound could find a role. tum.de

Future theoretical and exploratory research could investigate:

The synthesis of piperidone-containing polymers and their potential as biodegradable materials or drug-delivery vehicles.

The design of chiral ligands based on the piperidine scaffold for use in asymmetric hydrogenation or C-C bond-forming reactions.

The development of piperidinium-based ionic liquids, leveraging the quaternization of the nitrogen atom, for use as green solvents or electrolytes.

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxybenzyl)piperidin-4-one, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or reductive amination. A common method involves reacting 4-methoxybenzyl chloride with piperidin-4-one under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products like over-alkylated derivatives. Monitoring via TLC or HPLC is critical . For scalability, flow chemistry may improve yield and reproducibility.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxybenzyl proton signals at δ 3.8–4.2 ppm, ketone carbonyl at ~207 ppm).
  • FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and aromatic C-H (~3000 cm⁻¹).
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (MW 233.3 g/mol) and fragmentation patterns.
  • X-ray Crystallography : For solid-state structure validation using SHELX software .

Q. What are the primary pharmacological targets of piperidin-4-one derivatives like this compound?

Piperidin-4-ones often target enzymes (e.g., ACE2 for hypertension or viral proteases like DENV NS2B/NS3 ). The methoxybenzyl group enhances lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., enzyme inhibition kinetics at varying pH and temperature) guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with improved bioactivity?

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., ACE2 or viral proteases). The methoxy group’s electron-donating effects stabilize π-π interactions in hydrophobic pockets .
  • Pharmacophore Modeling : Identify critical moieties (e.g., ketone for hydrogen bonding) using Schrödinger Suite.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How should researchers address contradictions in reported bioactivity data for piperidin-4-one derivatives?

Discrepancies often arise from assay conditions (e.g., buffer composition, cell lines). For example:

  • ACE2 Activation : XNT analogs may show variability due to redox sensitivity. Validate via orthogonal assays (e.g., SPR vs. fluorogenic substrates) .
  • Antiviral Activity : DENV protease inhibition data may differ based on enzyme source (recombinant vs. cell lysate). Standardize protocols and include positive controls (e.g., diminazene) .

Q. What strategies improve the stability of this compound in aqueous formulations?

  • Prodrug Design : Convert the ketone to a ketal or oxime to reduce hydrolysis.
  • Lyophilization : Stabilize with cryoprotectants (e.g., trehalose) for long-term storage.
  • pH Optimization : Maintain formulations at pH 5–6 to prevent degradation, confirmed via accelerated stability testing (40°C/75% RH for 6 months) .

Q. How can structural modifications reduce off-target effects while retaining desired activity?

  • Isosteric Replacement : Swap methoxy with trifluoromethoxy to modulate electron effects without altering steric bulk .
  • Ring Functionalization : Introduce substituents at C3/C5 of the piperidine ring to sterically hinder non-specific binding.
  • Selective Alkylation : Use protecting groups (e.g., Boc) during synthesis to avoid multi-site reactions .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

  • Matrix Interference : Plasma proteins and lipids obscure LC-MS signals. Use protein precipitation (acetonitrile) followed by SPE purification.
  • Detection Limits : Enhance sensitivity via derivatization (e.g., hydrazone formation with 2,4-DNPH) .
  • Metabolite Identification : HR-MS/MS and isotopic labeling track oxidative metabolites (e.g., N-demethylation) .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (SHELXL ) with computational models to resolve structural ambiguities.
  • Contradiction Mitigation : Use meta-analysis of published IC₅₀ values and adjust for assay variability (e.g., cell permeability differences) .
  • Ethical Compliance : Adhere to in vitro research guidelines; avoid unapproved in vivo applications per regulatory standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.